[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H18BrNO2S2 and a molecular weight of 340.30 g/mol . This compound is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . It is widely used in proteomics research and has applications in probing the structures of various receptor channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide typically involves the reaction of 4-(Trimethylammonium)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile , and requires the presence of a base, such as triethylamine , to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Bases: Triethylamine is commonly used to facilitate the reaction.
Solvents: Acetonitrile is a preferred solvent for the synthesis.
Major Products Formed: The primary product formed from the reaction with thiols is a mixed disulfide .
Scientific Research Applications
Chemistry: In chemistry, [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide is used to study the structure and function of various receptor channels, including the acetylcholine receptor channel and the GABA A receptor channel .
Biology: In biological research, this compound is utilized to probe the structure of lactose permease and other membrane proteins .
Industry: In industrial settings, this compound is used in the production of specialized chemicals and reagents for research and development .
Mechanism of Action
The mechanism of action of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for studying the structure and function of proteins that contain thiol groups . The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function .
Comparison with Similar Compounds
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Chloride: Similar in structure but with a chloride ion instead of bromide.
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Iodide: Similar in structure but with an iodide ion instead of bromide.
Uniqueness: The uniqueness of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide lies in its specific and rapid reaction with thiols, making it a valuable tool for studying thiol-containing proteins . Its bromide ion also provides distinct reactivity compared to its chloride and iodide counterparts .
Properties
Molecular Formula |
C11H18BrNO2S2 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
trimethyl-[4-(methylsulfonylsulfanylmethyl)phenyl]azanium;bromide |
InChI |
InChI=1S/C11H18NO2S2.BrH/c1-12(2,3)11-7-5-10(6-8-11)9-15-16(4,13)14;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OHIQMZOKVRHIFE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.